![molecular formula C23H30ClN3O4S2 B2445004 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1215522-09-0](/img/structure/B2445004.png)
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O4S2 and its molecular weight is 512.08. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating diethylamino, benzo[d]thiazole, and phenylsulfonyl groups, which may contribute to its pharmacological properties.
- Molecular Formula: C23H30ClN3O4S2
- Molecular Weight: 485.08 g/mol
- CAS Number: 1052536-60-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.
The biological activity of this compound is thought to involve interactions with multiple biological targets. Studies have focused on its ability to bind to proteins associated with cancer progression and microbial resistance.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal distinct biological profiles:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | Lacks diethylamino group | Potentially lower potency |
N,N-diethylbenzamide | Simple amide structure | Absence of thiazole and sulfonamide functionalities |
4-(diethylamino)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide | Similar thiazole structure | Different alkyl chain length |
These comparisons highlight how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of the compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents .
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibited enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₃ClN₂O₃S
- Molecular Weight : 366.90 g/mol
- CAS Number : 1216565-69-3
The compound features a complex structure that includes a diethylamino group, a methoxybenzo[d]thiazole moiety, and a phenylsulfonyl group. The presence of these functional groups is crucial for its biological activity and solubility profile.
Anticancer Properties
Recent studies have indicated that N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride exhibits promising anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its unique structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. This feature suggests potential applications in developing new antibiotics .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the efficacy of this compound against HCT-116 cells revealed an IC₅₀ value in the range of 1.9–7.52 μg/mL, indicating significant potency against colon cancer cells. The study utilized molecular docking simulations to predict binding interactions with key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, this compound was tested against various pathogenic bacteria. Results showed substantial inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-12-11-18(30-3)17-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJWFSICTCIILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.